N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-METHYLBENZAMIDE HYDROCHLORIDE
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Description
N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-METHYLBENZAMIDE HYDROCHLORIDE is a useful research compound. Its molecular formula is C20H23Cl2N3O2S and its molecular weight is 440.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
Research on compounds with similar structures often focuses on synthetic pathways and chemical reactivity. For instance, studies have explored the synthesis of derivatives of thiazole and benzamide, highlighting methodologies for creating novel compounds with potential biological activities. The reactivity of such compounds with other chemical entities, leading to the formation of products with varied chemical and pharmacological properties, is a key area of interest. This includes the development of compounds with potential as antimicrobial agents, enzyme inhibitors, or modulators of specific receptors, indicating a wide range of possible applications in drug development and chemical biology (Balya et al., 2008).
Biological Activities
The biological activities of structurally similar compounds are rigorously investigated, encompassing antimicrobial, anti-inflammatory, and potential antitumor effects. This research often aims to identify novel therapeutic agents by exploring the interactions between these compounds and biological targets. For example, the exploration of thiazole derivatives for antimicrobial and antiproliferative activities sheds light on the therapeutic potential of such compounds in treating infections and cancer (Mhaske et al., 2014).
Pharmacological Applications
Certain derivatives are examined for their pharmacological effects, such as modulating receptor activity, offering insights into the development of drugs targeting specific physiological pathways. The synthesis and evaluation of compounds as receptor agonists or antagonists, particularly in the context of neuropharmacology and cancer therapy, are significant. These studies contribute to a deeper understanding of how structural modifications impact biological activity and therapeutic efficacy, potentially leading to the discovery of new drugs (Suzuki et al., 1998).
Material Science and Chemical Properties
Research also extends into the chemical properties of such compounds, including their physical characteristics, stability, and interactions with other substances. This knowledge is crucial for designing compounds with optimal pharmacokinetic and pharmacodynamic properties, ensuring their stability, efficacy, and safety as potential therapeutic agents. Studies on the molar refraction and polarizability of related compounds, for instance, provide valuable information on their physical and chemical behavior, which is essential for the formulation of drugs and other chemical materials (Sawale et al., 2016).
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2S.ClH/c1-13-6-5-7-14(12-13)19(25)24(11-10-23(2)3)20-22-17-16(26-4)9-8-15(21)18(17)27-20;/h5-9,12H,10-11H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWOZKLCFUZUFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CCN(C)C)C2=NC3=C(C=CC(=C3S2)Cl)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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